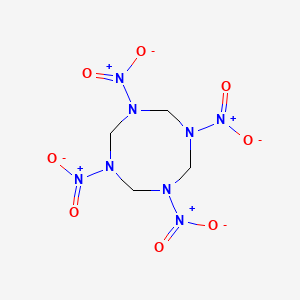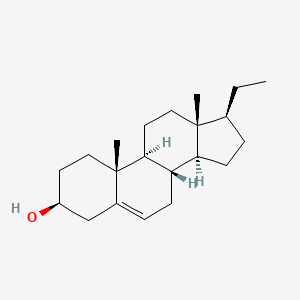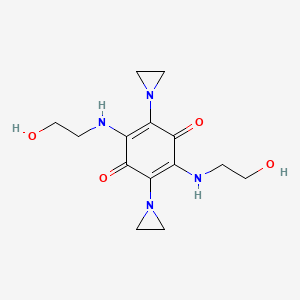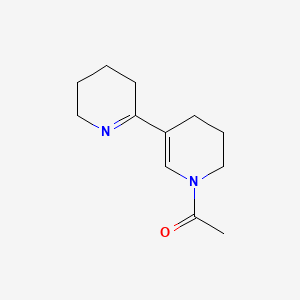
N-Acetylhystrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylhystrine is a natural product found in Dichilus reflexus, Dichilus lebeckioides, and other organisms with data available.
Applications De Recherche Scientifique
Diagnostic Enhancements in Metabolic Profiling
N-Acetylhystrine, through its acetylation reactions, has significantly contributed to advancements in metabolic profiling, particularly in enhancing nuclear magnetic resonance spectra of biomolecules. This has been notably effective in identifying biomarkers with clinical significance, as demonstrated in the study by Wilson et al. (2009). The technique developed by these researchers, using acetic anhydride, allows for rapid tagging of molecules such as amino acids and larger biomolecules, offering signal enhancement and improved spectroscopic methods for clinical diagnostics.
Neurodegenerative Disease Research
In the field of neurodegenerative diseases, N-Acetylhystrine has been a topic of interest. It's a precursor to glutathione and exhibits antioxidant and anti-inflammatory activities. The research by Tardiolo et al. (2018) provides an overview of its effects and applications in Parkinson’s and Alzheimer’s diseases, highlighting its neuroprotective potential in the prevention of cognitive aging and dementia.
Psychiatric Disorder Treatments
The potential of N-Acetylhystrine in treating psychiatric disorders has been increasingly recognized. It has shown promise as a treatment for addiction, compulsive disorders, schizophrenia, and bipolar disorder, as outlined by Dean et al. (2011). This reflects its multifaceted action beyond being an antioxidant, modulating various pathways including glutamatergic and neurotropic.
Applications in Diabetes and Antioxidant Research
Research by Odetti et al. (2003) investigates the effects of N-Acetylhystrine on skin and kidney damage in diabetes. The study highlights its role in reducing glycoxidative damage and preserving cellular structures, suggesting its potential in managing diabetes-related complications.
Oral Health and Dental Medicine
The utilization of N-Acetylhystrine in oral health and dental medicine has been gaining attention due to its antimicrobial and anticarcinogenic properties. Pei et al. (2018) reviewed its biological activities and potential applications in oral medicine, including its role in inflammation inhibition and treatment of disorders associated with glutathione deficiency.
Propriétés
Numéro CAS |
52195-93-4 |
|---|---|
Nom du produit |
N-Acetylhystrine |
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-[5-(2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C12H18N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9H,2-8H2,1H3 |
Clé InChI |
VGALILHZAQZXRB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC(=C1)C2=NCCCC2 |
SMILES canonique |
CC(=O)N1CCCC(=C1)C2=NCCCC2 |
Autres numéros CAS |
52195-93-4 |
Synonymes |
N-acetylhystrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




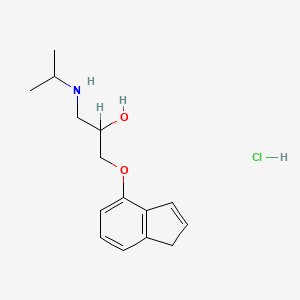


![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)
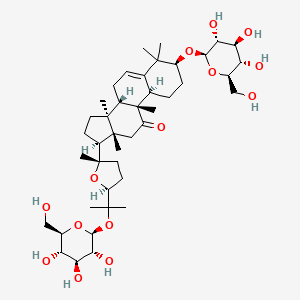

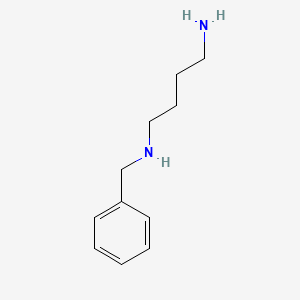
![1-[2-Ethoxy-2-(pyridin-3-yl)ethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1203281.png)

